CID 78062585

Description

CID 78062585 is a member of the chaetogobosin family, a class of fungal secondary metabolites characterized by complex polyketide-azaphilone hybrid structures. Key features of this compound class include indole moieties, epoxide functionalities, and nitro substitutions, which influence their stereochemical and bioactive properties .

Properties

Molecular Formula |

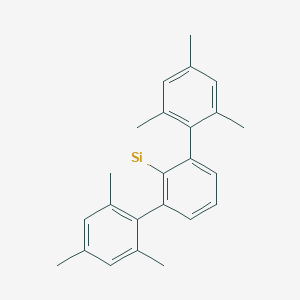

C24H25Si |

|---|---|

Molecular Weight |

341.5 g/mol |

InChI |

InChI=1S/C24H25Si/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |

InChI Key |

IYJSCLWZJWQYCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[Si])C |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78062585 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 78062585 has a wide range of scientific research applications, including:

Chemistry: It is used in the study of chemical reactions and mechanisms, particularly in the context of protein kinase inhibition.

Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of cancer treatment

Mechanism of Action

The mechanism of action of CID 78062585 involves the inhibition of protein kinase D, which in turn activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation . This pathway is crucial for maintaining the undifferentiated state of embryonic stem cells. Additionally, this compound has been shown to disrupt the protein-to-protein interaction between cyclins A and B and their key substrates and modulators, leading to DNA damage and tumor regression in cancer models .

Comparison with Similar Compounds

Critical Analysis of Divergences and Limitations

Contradictions in Spectral Assignments: reports C-5/C-6 epoxide signals at δC 63.0–65.1 ppm, whereas non-epoxidized analogs (e.g., chaetogobosin Vb) show olefinic carbons at higher shifts. This aligns with established trends for epoxide vs. alkene 13C NMR profiles .

Unresolved Stereochemical Nuances : The absolute configuration of the nitro group in this compound remains unverified, necessitating advanced techniques like X-ray crystallography or Mosher ester analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.